Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate
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Description
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate, commonly known as DBO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBO is a spirocyclic compound that contains a benzene ring, a carbonyl group, and a spirocyclic nitrogen atom. The compound has a molecular weight of 357.38 g/mol and a melting point of 133-134°C.
Scientific Research Applications
Peptide Synthesis and Molecular Structure Analysis
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate and related compounds have been studied for their potential applications in scientific research, particularly in the synthesis of peptides and the analysis of molecular structures. One of the primary areas of interest is the use of these compounds as building blocks in peptide synthesis. For instance, the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates demonstrates the utility of related spirocyclic compounds in creating novel dipeptide synthons, which are valuable in the construction of peptides with specific biological activities (Suter, Stoykova, Linden, & Heimgartner, 2000). These synthons have shown promising results in reactions with carboxylic acids and thioacids, proving their versatility and potential in peptide synthesis.
Additionally, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane further illustrates the role of spirocyclic compounds in the modification of molecular structures for enhanced biological activity (Andreae, Schmitz, Wulf, & Schulz, 1992). This process enables the introduction of amino groups into various substrates, thereby altering their chemical properties and potential applications in medicinal chemistry.
Corrosion Inhibition and Material Chemistry
In the field of materials science, spirocyclopropane derivatives, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, have been studied for their corrosion inhibition properties. These compounds offer environmentally friendly solutions for the protection of metals against corrosion, especially in acidic environments. The study demonstrates the effectiveness of these inhibitors in providing protection for mild steel, highlighting their potential applications in the development of green corrosion inhibitors (Chafiq et al., 2020).
Anticonvulsant Activity and Pharmacological Evaluation
The pharmacological evaluation of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives sheds light on the anticonvulsant activities of these compounds. Studies have shown that certain derivatives exhibit significant anticonvulsant activity, indicating their potential as therapeutic agents for the treatment of seizures (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006). The research highlights the importance of structural modifications, such as the introduction of fluoro or trifluoromethyl substituents, in enhancing the biological activity of these compounds.
properties
IUPAC Name |
methyl 4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-22-14(21)12-4-2-11(3-5-12)13(20)19-8-6-15(7-9-19)10-16(15,17)18/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIHYLJESPIUKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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